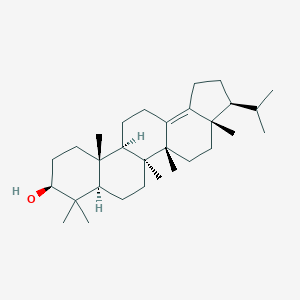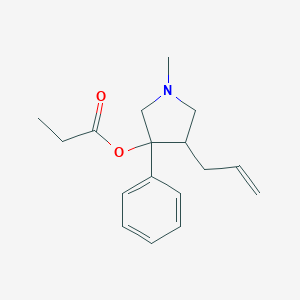
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as AMPH, and its chemical formula is C19H23NO3.
Mécanisme D'action
The exact mechanism of action of AMPH is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
AMPH has been shown to have various biochemical and physiological effects on the body. It has been demonstrated to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, it has been shown to induce apoptosis in cancer cells and reduce oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using AMPH in lab experiments is its high potency and selectivity. It has been shown to exhibit low toxicity and minimal side effects, making it a safe and effective compound for research purposes. However, one of the limitations of using AMPH is its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on AMPH. One area of interest is the development of novel AMPH derivatives with enhanced therapeutic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of AMPH and its potential applications in various medical conditions. Finally, more research is needed to explore the potential use of AMPH in combination with other therapeutic agents for improved efficacy.
Méthodes De Synthèse
The synthesis of AMPH involves the reaction of 4-allyl-1-methyl-3-phenyl-3-pyrrolidinol with propionic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
AMPH has been extensively studied for its potential therapeutic applications in various medical conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases. Several studies have shown that AMPH exhibits anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
102280-72-8 |
|---|---|
Nom du produit |
4-Allyl-1-methyl-3-phenyl-3-pyrrolidinol propionate |
Formule moléculaire |
C17H23NO2 |
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(1-methyl-3-phenyl-4-prop-2-enylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H23NO2/c1-4-9-15-12-18(3)13-17(15,20-16(19)5-2)14-10-7-6-8-11-14/h4,6-8,10-11,15H,1,5,9,12-13H2,2-3H3 |
Clé InChI |
RBTAFLUWPBOVDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
SMILES canonique |
CCC(=O)OC1(CN(CC1CC=C)C)C2=CC=CC=C2 |
Synonymes |
1-methyl-3-phenyl-4-prop-2-enyl-pyrrolidin-3-ol, propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



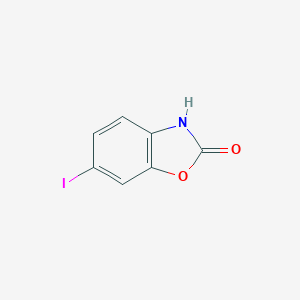
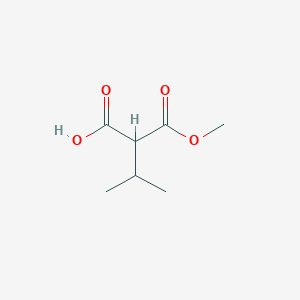
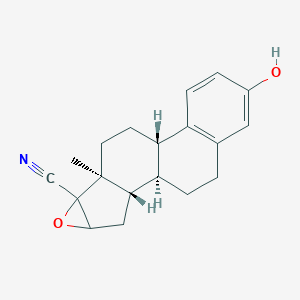
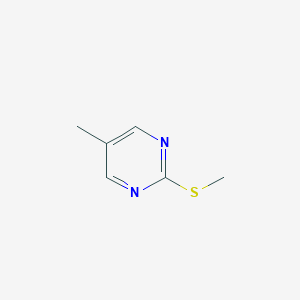
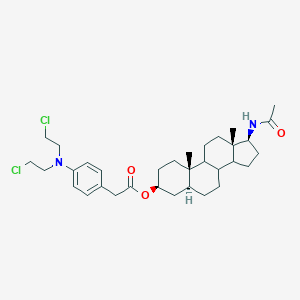
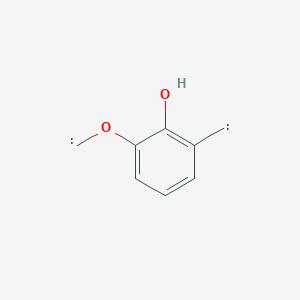
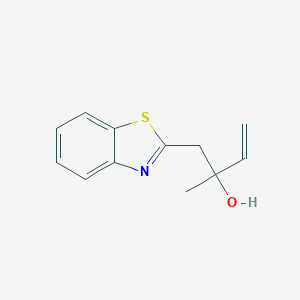
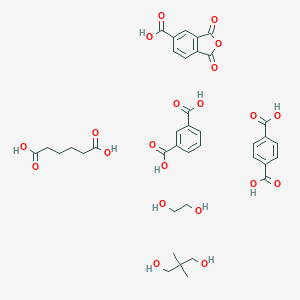
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
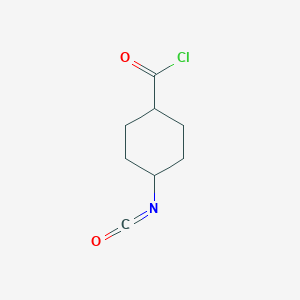
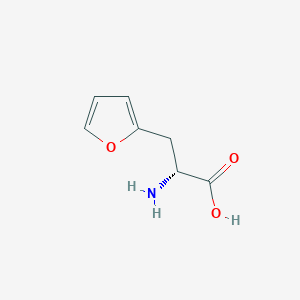
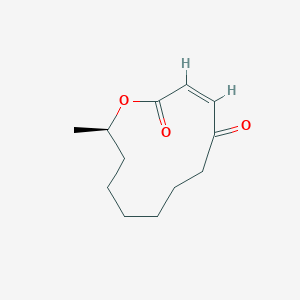
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
